3-azido-4-methylbenzamide
Description
Properties
CAS No. |
2387497-66-5 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azido 4 Methylbenzamide
Precursor-Based Azide (B81097) Formation Strategies
These conventional methods rely on the transformation of functional groups on precursor molecules, such as carboxylic acids, aldehydes, or halides, into the desired azide and amide moieties.
Acyl Azide Formation from Carboxylic Acid Derivatives
A common pathway to N-substituted amides involves the activation of a carboxylic acid. In the context of 3-azido-4-methylbenzamide, the key intermediate is 3-azido-4-methylbenzoic acid. This precursor is typically synthesized from 3-amino-4-methylbenzoic acid via a diazotization reaction, followed by treatment with an azide salt like sodium azide. sigmaaldrich.comnih.gov Once the azido-substituted carboxylic acid is obtained, it can be converted to the final benzamide (B126) product through several methods.
This classic two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with an amine source. The initial step is the transformation of 3-azido-4-methylbenzoic acid into 3-azido-4-methylbenzoyl chloride. This is typically achieved using standard chlorinating agents. The subsequent reaction of the acyl chloride with ammonia (B1221849) or an ammonia equivalent yields this compound.
Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.org Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk
Table 1: Chlorinating Agents for Acyl Chloride Formation
| Reagent | Formula | Byproducts | Phase | Notes |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid | Gaseous byproducts simplify purification. chemguide.co.uk |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid | Reaction can be performed in the cold. libretexts.org |
The resulting 3-azido-4-methylbenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide bond of the final product.
Modern synthetic chemistry often employs peptide coupling reagents to facilitate amide bond formation under milder conditions, avoiding the need for harsh chlorinating agents. nih.govresearchgate.net These reagents activate the carboxylic acid group of 3-azido-4-methylbenzoic acid, allowing for direct reaction with an amine. This approach is widely used in peptide synthesis but is equally effective for creating simple amides. peptide.comnih.gov
Commonly used coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.govresearchgate.net The reaction typically involves mixing the carboxylic acid, the amine (in this case, an ammonia source), the coupling reagent, and often an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization, although the latter is not a concern for this achiral molecule. peptide.comnih.gov Other reagents such as Propanephosphonic acid anhydride (B1165640) (T3P) and Diphenylphosphoryl azide (DPPA) also serve as effective activators for amide synthesis.
Table 2: Common Peptide Coupling Reagents for Amide Synthesis
| Reagent | Abbreviation | Function |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide (B86325) that activates carboxylic acids. researchgate.net |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | An aminium-based coupling agent known for high efficiency. nih.govpeptide.com |
| Propanephosphonic acid anhydride | T3P | A cyclic anhydride used for amide and ester formation. researchgate.net |
This method is advantageous due to its high yields, mild reaction conditions, and operational simplicity. nih.gov
Azide Generation from Aldehydes using Oxidizing Agents and Azide Sources
An alternative synthetic route begins with an aldehyde precursor, such as 3-azido-4-methylbenzaldehyde. This aldehyde can be converted into an acyl azide, a reactive intermediate, which can then be transformed into the desired benzamide. nih.gov The direct conversion of aldehydes to acyl azides can be achieved using various oxidizing systems in the presence of an azide source. nih.govorganic-chemistry.org
For instance, visible light-mediated reactions using sodium azide (NaN₃) and a radical generator like tetrabromomethane (CBr₄) can efficiently convert aromatic aldehydes into acyl azides. nih.gov Another approach involves the use of an azido-benziodoxolone reagent, which can directly azidate the aldehydic C-H bond. nih.gov Once the acyl azide is formed, it can be converted to the benzamide, typically through reaction with a suitable nucleophile or via a Curtius rearrangement followed by hydrolysis.
Nucleophilic Substitution of Halide Precursors with Azide Salts
This strategy involves the introduction of the azide group onto a pre-formed benzamide ring system via nucleophilic aromatic substitution. The starting material for this synthesis would be a halogenated precursor, such as 3-bromo-4-methylbenzamide (B70364) or 3-iodo-4-methylbenzamide.
Direct C-H Azidation Approaches
Representing a more modern and atom-economical approach, direct C-H azidation involves the direct conversion of a carbon-hydrogen bond on the aromatic ring into a carbon-nitrogen (azide) bond. nih.gov The starting material for this synthesis would be 4-methylbenzamide (B193301).
These reactions typically employ a transition metal catalyst (e.g., copper, iron, rhodium) and an azide source to selectively functionalize a specific C-H bond. The directing-group ability of the benzamide's amide functionality is crucial for controlling the regioselectivity of the azidation. The amide group is a meta-director in electrophilic aromatic substitution. In transition-metal-catalyzed C-H functionalization, it can act as a directing group to favor ortho-substitution, though meta-substitution can also be achieved with specialized catalytic systems. Achieving selective azidation at the C-3 position, which is meta to the amide and ortho to the methyl group, presents a significant regiochemical challenge that depends heavily on the specific catalyst and reaction conditions employed. nih.gov While powerful, these methods are often sensitive and require careful optimization for a specific substrate.
Transition Metal-Catalyzed Remote C(sp³)-H Azidation of Benzohydrazides and Analogous Systems
The direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy in organic synthesis. Among these transformations, transition metal-catalyzed C(sp³)–H azidation has emerged as a significant method for the introduction of the azide moiety. While a direct, documented synthesis of this compound via this method is not extensively reported in the literature, the principles established for analogous systems, particularly the remote C(sp³)–H azidation of benzohydrazides, provide a strong foundation for a plausible synthetic route.
Copper-catalyzed reactions have shown considerable promise in this area. For instance, the remote γ-C(sp³)–H azidation of 2-alkyl benzohydrazides can be achieved using a copper catalyst. epfl.chresearchgate.net This type of reaction typically proceeds via a 1,5-hydrogen atom transfer (HAT) mechanism, enabling the functionalization of a C-H bond at a position remote from the initial reactive center. epfl.chresearchgate.net
A proposed pathway for the synthesis of this compound could, therefore, involve the use of a suitably substituted 4-methylbenzohydrazide (B1294431) derivative. The methyl group at the 4-position of the benzene (B151609) ring would be the target for azidation.
Table 1: Proposed Copper-Catalyzed C(sp³)-H Azidation for this compound Precursor
| Parameter | Proposed Condition |
| Substrate | N'-protected 4-methylbenzohydrazide |
| Catalyst | Cu(MeCN)₄PF₆ |
| Azide Source | Trimethylsilyl azide (TMSN₃) |
| Oxidant | A suitable peroxide, e.g., tert-butyl peroxyacetate |
| Solvent | A non-coordinating solvent like dichloromethane |
| Temperature | Mild conditions, typically room temperature to slightly elevated |
This table presents a hypothetical reaction based on methodologies reported for analogous substrates.
Iron catalysis also presents a viable alternative for C(sp³)–H azidation. nih.govnih.gov Iron catalysts are attractive due to their low cost and low toxicity. These reactions often utilize a hypervalent iodine reagent as the azide source and proceed under mild conditions. nih.gov
Mechanistic Considerations of C-H Azidation Processes
The mechanism of transition metal-catalyzed C-H azidation is a subject of ongoing research, with the precise pathway often dependent on the metal catalyst, the substrate, and the reaction conditions.
In the context of copper-catalyzed azidation of benzohydrazides, the reaction is believed to be initiated by the formation of an amidyl radical from the benzohydrazide (B10538) precursor. epfl.chresearchgate.net This is followed by an intramolecular 1,5-hydrogen atom transfer (HAT), where a hydrogen atom from the γ-carbon is abstracted by the nitrogen-centered radical. This generates a carbon-centered radical at the target position. The subsequent step involves the copper-mediated transfer of an azide group to this carbon radical, yielding the azidated product and regenerating the active copper catalyst. epfl.chresearchgate.net
For iron-catalyzed C-H azidation, a radical-based mechanism is also frequently proposed. nih.gov The reaction may involve the generation of an azidyl radical from the azide source, which then abstracts a hydrogen atom from the substrate's C-H bond. The resulting alkyl radical can then be trapped by an iron-azide complex to form the final product. nih.gov The high selectivity observed in many of these reactions is attributed to the directed nature of the HAT step or the selective rebound of the radical intermediate. nih.gov
Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Atom Economy
When evaluating synthetic routes, several key metrics must be considered: efficiency (yield), regioselectivity, and atom economy.
Efficiency: The yields of transition metal-catalyzed C-H azidations can be moderate to high, often depending on the specific substrate and catalyst system. For copper-catalyzed azidation of benzohydrazides, yields for analogous systems have been reported in the range of 50-80%. epfl.chresearchgate.net Iron-catalyzed systems have also demonstrated good to excellent yields. nih.gov
Regioselectivity: A significant advantage of the remote C-H functionalization strategies is their potential for high regioselectivity. The 1,5-HAT process in the copper-catalyzed azidation of benzohydrazides directs the azidation to the γ-position with high precision. epfl.chresearchgate.net In the proposed synthesis of this compound, this would translate to the selective azidation of the methyl group. The regioselectivity in iron-catalyzed reactions can also be high, often favoring the weakest C-H bond or being directed by the ligand environment of the catalyst.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.comwikipedia.org Transition metal-catalyzed C-H functionalization reactions are inherently more atom-economical than classical synthetic methods that require pre-functionalization of the substrate.
Table 2: Comparative Analysis of Hypothetical Synthetic Routes to this compound
| Synthetic Approach | Plausible Reagents | Advantages | Disadvantages |
| Copper-Catalyzed C-H Azidation | 4-methylbenzohydrazide, Cu catalyst, TMSN₃, Oxidant | High regioselectivity (γ-position), mild conditions. | May require a directing group, catalyst and oxidant waste. |
| Iron-Catalyzed C-H Azidation | 4-methylbenzamide, Fe catalyst, Azide source (e.g., hypervalent iodine reagent) | Use of an inexpensive and benign metal, potentially high yields. | May generate stoichiometric amounts of iodide byproduct. |
| Classical Multi-step Synthesis | e.g., from 4-methyl-3-nitrobenzoic acid | Well-established transformations. | Lower atom economy, multiple steps, generation of significant waste. |
Reactivity and Reaction Mechanisms of 3 Azido 4 Methylbenzamide
Azide-Based Click Chemistry Transformations
Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. organicchemistrytutor.com The azide (B81097) group is a cornerstone of click chemistry, enabling the formation of stable covalent linkages under mild conditions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. organicchemistrytutor.com It involves the reaction between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. This transformation is known for its reliability, specificity, and biocompatibility. bohrium.com
In the context of 3-azido-4-methylbenzamide, the CuAAC reaction provides a straightforward method to synthesize a diverse library of 1,2,3-triazole derivatives. By reacting this compound with various terminal alkynes in the presence of a copper(I) catalyst, a stable triazole ring is formed, covalently linking the benzamide (B126) scaffold to another molecule. The reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for drug discovery, materials science, and bioconjugation. bohrium.comnih.govacs.org The copper(I) catalyst is typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. beilstein-journals.org The reaction proceeds under mild conditions, often in aqueous solvent mixtures at room temperature. nih.govbeilstein-journals.org
Table 1: Representative CuAAC Reactions with Aryl Azides
| Aryl Azide Reactant | Alkyne Reactant | Catalyst System | Product | Reference |
| Phenyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-Diphenyl-1H-1,2,3-triazole | beilstein-journals.org |
| Benzyl Azide | (Prop-2-yn-1-yloxy)benzene | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(phenoxymethy)-1H-1,2,3-triazole | beilstein-journals.org |
| 1-Azido-4-(methanesulfonyl)benzene | Phenylacetylene | CuI | 1-(4-(Methylsulfonyl)phenyl)-4-phenyl-1H-1,2,3-triazole | nih.gov |
| This compound (Predicted) | Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | (4-((3-Benzamido-2-methylphenyl)amino)-1H-1,2,3-triazol-1-yl)methanol | N/A |
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is slow and yields a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and controls the regioselectivity to exclusively afford the 1,4-isomer. beilstein-journals.orgnih.gov
The mechanism is understood to be a stepwise process. beilstein-journals.orgrsc.org Initially, the copper(I) ion coordinates with the terminal alkyne to form a copper acetylide complex. nih.govnih.gov This step increases the nucleophilicity of the alkyne's terminal carbon. The organic azide then coordinates to the copper center, which positions it for nucleophilic attack. nih.gov Computational studies suggest that the active catalytic species may involve a dinuclear copper acetylide, which facilitates the cycloaddition. acs.orgbeilstein-journals.org The azide attacks the copper-activated alkyne, leading to a six-membered copper-containing metallacycle intermediate. nih.gov This intermediate then undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, thus completing the catalytic cycle. beilstein-journals.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne click reaction. iris-biotech.de The reaction's driving force is the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition. nih.govmagtech.com.cn This method avoids the use of a potentially toxic copper catalyst, making it particularly suitable for applications in living systems. iris-biotech.de
For this compound, SPAAC offers a bioorthogonal pathway for conjugation. The reaction would involve treating the azide with a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DIBO) and its derivatives. nih.govnih.gov The reaction proceeds rapidly at physiological temperatures and pH. nih.gov The reactivity in SPAAC can be influenced by the steric and electronic properties of both the azide and the cyclooctyne. nih.govresearchgate.net For instance, studies have shown that while primary, secondary, and tertiary azides show similar reaction rates with the less sterically hindered BCN, the reactivity of bulky tertiary azides drops significantly with the more sterically demanding azadibenzocyclooctyne (ADIBO). nih.gov As an aryl azide, this compound is expected to react efficiently with various cyclooctynes.
Table 2: Common Cyclooctynes Used in SPAAC and Their Reactivity
| Cyclooctyne | Abbreviation | Key Features | Relative Reactivity | Reference |
| Bicyclo[6.1.0]non-4-yne | BCN | Good reactivity, less sterically hindered. | Fast | nih.gov |
| Dibenzocyclooctynol | DIBO | Exceptionally fast kinetics, fluorescent properties can be modulated. | Very Fast | nih.govnih.gov |
| Azadibenzocyclooctyne | ADIBO | High steric demand, shows selective reactivity with less hindered azides. | Very Fast (with primary/secondary azides) | nih.gov |
| Diazacyclononyne | DACN | High thermal and chemical stability, increased hydrophilicity. | Fast | iris-biotech.de |
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. nih.gov This reaction is a modification of the classic Staudinger reduction, where an azide reacts with a phosphine (B1218219) to form an aza-ylide intermediate, which is then hydrolyzed to an amine and a phosphine oxide. wikipedia.org
In the Staudinger ligation, the phosphine reagent is designed with an ortho-ester group that acts as an intramolecular electrophilic trap. nih.gov When this compound reacts with such a phosphine (e.g., a 2-(diphenylphosphino)benzoic acid ester), the initial nucleophilic attack of the phosphorus on the terminal nitrogen of the azide leads to a phosphazide (B1677712) intermediate. nih.govescholarship.org This intermediate loses dinitrogen gas to form an aza-ylide. wikipedia.org Instead of being hydrolyzed, the aza-ylide is immediately captured by the proximate ester group in an intramolecular cyclization, ultimately leading to a stable amide linkage after rearrangement and release of the phosphine oxide. nih.govresearchgate.net This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it a valuable tool for protein engineering and cell-surface labeling. nih.govresearchgate.netresearchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rearrangement Reactions Involving the Azide Moiety
Aryl azides like this compound can undergo rearrangement reactions, most notably through the formation of highly reactive nitrene intermediates upon thermolysis or photolysis. Another relevant transformation involves a base-catalyzed cycloaddition-rearrangement sequence with aldehydes.
The Curtius rearrangement, a well-known reaction involving an acyl azide (R-CO-N₃) rearranging to an isocyanate, is a related but distinct transformation. nih.govnih.govwikipedia.orgorganic-chemistry.org For an aryl azide like this compound, the azide is directly attached to the aromatic ring, not to a carbonyl group. However, heating or UV irradiation of aryl azides can lead to the loss of nitrogen gas (N₂) to form a highly reactive, electron-deficient species called an aryl nitrene. This nitrene can then undergo various subsequent reactions, including intramolecular C-H insertion to form cyclic products or intermolecular reactions.
A more recently developed rearrangement involves the base-catalyzed reaction of aryl azides with aldehydes. rsc.org In this process, the aldehyde is first deprotonated by a base to form an enolate. This enolate then participates in a cycloaddition with the aryl azide to form a triazoline intermediate. This intermediate is unstable and undergoes rearrangement, extruding nitrogen gas to furnish a stable aryl amide. rsc.org This method is particularly effective for synthesizing electron-deficient aryl amides, which can be challenging to prepare via traditional coupling methods. rsc.org This reaction pathway represents a potential rearrangement transformation for this compound in the presence of an appropriate aldehyde and base.
Schmidt Reaction and its Application to Carbonyl Derivatives
The Schmidt reaction is a versatile organic reaction in which an azide reacts with an electrophile, most commonly a carbonyl derivative such as a ketone or carboxylic acid, under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction, first reported by Karl Friedrich Schmidt in 1924, results in the expulsion of dinitrogen (N₂) and a rearrangement to form an amine or an amide. wikipedia.orgslideshare.net
While the classical Schmidt reaction involves hydrazoic acid reacting with a carbonyl compound, variations using alkyl azides are also known. researchgate.netlibretexts.org In the context of this compound, the azide group itself could potentially engage in intramolecular Schmidt-type reactions if a suitable carbonyl electrophile were present within the same molecule, or it could inform the study of intermolecular reactions involving similar aryl azides. The reaction with ketones typically yields amides, whereas the reaction with carboxylic acids produces amines with one less carbon atom. byjus.com
The mechanism of the Schmidt reaction depends on the nature of the carbonyl derivative.
Reaction with Ketones: The mechanism begins with the protonation of the ketone's carbonyl group by a strong acid, which activates it for nucleophilic attack. byjus.com The azide (typically hydrazoic acid) adds to the activated carbonyl carbon to form a protonated azidohydrin intermediate. This intermediate then loses a molecule of water to form a diazoiminium ion. The key step involves the rearrangement where one of the alkyl or aryl groups attached to the original carbonyl carbon migrates to the electron-deficient nitrogen atom, with the simultaneous expulsion of stable nitrogen gas. wikipedia.orglibretexts.org The resulting nitrilium intermediate is then attacked by water, and after deprotonation, it tautomerizes to the final stable amide product. wikipedia.org
Reaction with Carboxylic Acids: For carboxylic acids, the reaction is initiated by the formation of a protonated carboxylic acid or, more commonly in strong acid, an acylium ion after the loss of water. wikipedia.orglibretexts.org Hydrazoic acid then adds to this electrophilic acylium ion, forming a protonated acyl azide intermediate. This intermediate undergoes a rearrangement, losing dinitrogen gas to form a protonated isocyanate. The isocyanate is subsequently attacked by water to form a carbamic acid, which is unstable and readily decarboxylates to yield the final primary amine and carbon dioxide. libretexts.orgorganic-chemistry.org
Analogies to Curtius Rearrangement for Isocyanate Formation
The Schmidt reaction of carboxylic acids shares a strong mechanistic analogy with the Curtius rearrangement. wikipedia.orgchempedia.info Both reactions are pivotal in synthetic chemistry for converting carboxylic acids into primary amines, proceeding through a key isocyanate intermediate. organic-chemistry.orgnih.gov
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate and nitrogen gas. wikipedia.orgnih.gov This acyl azide is typically prepared beforehand from a carboxylic acid derivative, such as an acyl chloride, by reacting it with an azide salt like sodium azide. organic-chemistry.org
The fundamental similarity lies in the rearrangement step: both reactions involve a migration of an R-group from a carbonyl carbon to an adjacent electron-deficient nitrogen, leading to the formation of an isocyanate. wikipedia.orgwikipedia.org However, the two reactions differ significantly in their conditions and starting materials. The Curtius rearrangement proceeds from an isolated acyl azide under neutral (thermal) conditions, whereas the Schmidt reaction generates the acyl azide in situ from a carboxylic acid and hydrazoic acid under harsh acidic conditions. wikipedia.orgorganic-chemistry.org This distinction makes the Curtius rearrangement compatible with a broader range of sensitive functional groups. libretexts.org
| Feature | Schmidt Reaction (with Carboxylic Acid) | Curtius Rearrangement |
| Starting Material | Carboxylic Acid | Acyl Azide |
| Azide Source | Hydrazoic Acid (HN₃) | Prepared separately (e.g., from NaN₃) |
| Key Intermediate | Isocyanate | Isocyanate |
| Reaction Conditions | Strong Acid (e.g., H₂SO₄) | Neutral (Thermal or Photochemical) |
| Byproducts | N₂, H₂O, CO₂ | N₂, CO₂ (upon hydrolysis) |
| Key Advantage | One-pot conversion from carboxylic acid | Milder conditions, broader functional group tolerance |
Photochemical Transformations of the Azide Group
The azide group of this compound is photosensitive. The photolysis of aryl azides is a well-established method for generating highly reactive nitrene intermediates, which are central to various chemical transformations and applications in chemical biology, such as photoaffinity labeling. rsc.orgnih.gov
Upon absorption of ultraviolet light, aryl azides like this compound undergo photodecomposition, leading to the extrusion of a molecule of nitrogen gas (N₂). tib.euvapourtec.com This process generates a highly reactive and electron-deficient species known as an aryl nitrene.
The initially formed nitrene is typically in the singlet state (spin-paired electrons). The singlet nitrene is electrophilic and can undergo a variety of rapid reactions. It can also undergo intersystem crossing to the more stable triplet state (spin-parallel electrons), which behaves more like a diradical. rsc.org The specific reaction pathway is often dependent on the environment and the presence of other reactants.
The photogenerated aryl nitrene from this compound is not typically isolated due to its high reactivity. It rapidly engages in subsequent reactions to form stable products. tib.euvapourtec.com The specific outcome of the photoreaction can be influenced by the solvent, the presence of nucleophiles, and the electronic properties of the substituents on the aromatic ring. While specific studies on the photodecomposition of this compound are not widely documented, the expected reactivity can be inferred from general studies on aryl azides. rsc.orgresearchgate.net
Key photoreactivity pathways include:
Intramolecular C-H Insertion: The nitrene can insert into adjacent C-H bonds, such as the methyl group at the 4-position, leading to cyclized products.
Ring Expansion: A common pathway for singlet aryl nitrenes is rearrangement to a dehydroazepine (ketenimine) intermediate. In the presence of a nucleophile like water, this can lead to the formation of substituted 3H-azepinones. tib.euvapourtec.com
Intermolecular Reactions: The nitrene can react with solvent molecules or other trapping agents. For example, it can abstract hydrogen atoms or add across double bonds.
Dimerization: In the absence of other reactive partners, nitrenes can dimerize to form azo compounds. rsc.org
| Reaction Pathway | Intermediate(s) | Potential Product Type |
| Intramolecular C-H Insertion | Singlet/Triplet Nitrene | Fused-ring heterocyclic compounds |
| Ring Expansion | Singlet Nitrene, Ketenimine | Azepinone derivatives (in presence of H₂O) |
| Hydrogen Abstraction | Triplet Nitrene | Aminobenzamide (reduction product) |
| Dimerization | Nitrene | Azo compounds |
| Trapping by Nucleophiles | Ketenimine, Benzazirine | Substituted anilines or azepines |
Thermal Decomposition and Reactivity Profiles
In addition to photochemical activation, the azide group of this compound can be decomposed by heat. Thermal decomposition also serves as a method to generate aryl nitrenes, which then undergo reactions similar to those observed in photolysis. rsc.orgacs.org
The thermal stability of an aryl azide and the temperature required for its decomposition are significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Generally, electron-donating groups in the para position to the azide can lower the activation energy for nitrogen extrusion by stabilizing the transition state. nih.gov Conversely, electron-withdrawing groups tend to increase the thermal stability of the azide. In this compound, the methyl group at the 4-position is electron-donating, which would be expected to lower its decomposition temperature compared to unsubstituted phenyl azide.
Studies on substituted aryl azides have shown that thermal activation can be achieved at temperatures below 100 °C by strategic placement of substituents. nih.govnih.gov The decomposition of this compound would produce the corresponding 4-methyl-3-nitrenobenzamide intermediate. The subsequent reactions of this thermally generated nitrene would lead to products arising from intramolecular cyclization, hydrogen abstraction, or intermolecular reactions, such as the formation of azo compounds. rsc.orgacs.org The specific product distribution can be dependent on the reaction temperature and the medium. rsc.org
Radical Reactions Involving Azido (B1232118) Transfer Cascades
While direct research on the radical azido transfer cascades of this compound is not extensively documented, its reactivity can be inferred from the well-established behavior of aryl azides in various radical-mediated transformations. Aryl azides are versatile precursors for the generation of highly reactive nitrogen-centered intermediates, such as aminyl radicals and nitrenes, which can participate in a variety of carbon-nitrogen bond-forming reactions. rsc.orgnih.gov The activation of aryl azides can typically be achieved through photolytic or photocatalytic methods. rsc.orgresearchgate.net
Under visible light irradiation in the presence of a suitable photocatalyst, aryl azides can be reduced to an azide radical anion. researchgate.net This intermediate readily loses a molecule of dinitrogen (N₂) and, following protonation, forms a highly reactive aminyl radical. rsc.org This aminyl radical is a key intermediate in many azido transfer cascades, capable of undergoing subsequent reactions.
Alternatively, energy transfer from an excited-state photocatalyst to the aryl azide can lead to the formation of a triplet nitrene, which is also a highly reactive species. nih.govresearchgate.net The use of transition metal photocatalysts, such as those based on ruthenium or iridium, allows these reactions to proceed under mild conditions with visible light, offering greater functional group tolerance compared to direct UV photolysis. nih.gov
In the context of this compound, the presence of the electron-donating methyl group and the electron-withdrawing benzamide group on the aromatic ring would influence the electronic properties of the azide and the resulting radical intermediates, thereby affecting the reaction pathways and yields.
A generalized photocatalytic cycle for a radical azido transfer cascade involving an aryl azide is depicted below:
Excitation of a photocatalyst (PC) with visible light to its excited state (PC*).
Single electron transfer (SET) from the excited photocatalyst to the aryl azide, forming an azide radical anion and the oxidized photocatalyst (PC⁺). researchgate.net
Rapid extrusion of N₂ from the azide radical anion to generate a nitrene anion radical, which is then protonated to yield an aminyl radical.
The aminyl radical engages in subsequent bond-forming reactions.
Reduction of the oxidized photocatalyst (PC⁺) by a sacrificial electron donor to regenerate the ground-state photocatalyst, thus completing the catalytic cycle.
The following table summarizes typical conditions and outcomes for photocatalytic radical reactions of aryl azides, which can be considered analogous for this compound.
| Photocatalyst | Light Source | Solvent | Reactant | Product Type | Reference |
| Ru(bpy)₃Cl₂ | Visible Light | Organic Solvents | Aryl Azide | Amine/Aminyl Radical Intermediate | researchgate.net |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺ | Visible Light | Not Specified | Aryl Azide | Indole (from intramolecular cyclization) | nih.gov |
| Organic Dyes (e.g., Acridine Orange) | Visible Light | Not Specified | Aryl Azide | Labeled Proteins (via nitrene insertion) | researchgate.net |
| Cu(I) Complex | Visible Light | Not Specified | Arylthianthrenium Salt, Alkene, Sodium Azide | β-Aryl Azidoalkane | acs.org |
As a Versatile Building Block for Heterocyclic Compounds
The azide functional group of this compound is a cornerstone for synthesizing various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and functional materials. The electron-rich nature of the azide allows it to participate in several types of cycloaddition reactions, providing efficient routes to complex molecular structures.
The most prominent application of this compound is in the synthesis of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rgmcet.edu.innih.gov This reaction, often referred to as "click chemistry," is renowned for its high efficiency, regioselectivity, mild reaction conditions, and broad functional group tolerance. nih.govnih.gov In this process, the azide group of this compound reacts with a terminal alkyne to exclusively form a 1,4-disubstituted triazole ring. nih.gov
This strategy has been employed in the creation of complex molecules with potential therapeutic applications. For instance, a derivative, 3-azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-4-methyl-benzamide, was reacted with 5-ethynyl-1-methyl-1H-imidazole to produce a complex triazole-containing compound investigated for its role as a cytokine production inhibitor. google.com.na The 1,2,3-triazole ring is often used as a bioisostere for an amide bond, offering improved stability against hydrolysis and different hydrogen bonding capabilities. nih.gov
Representative Triazole Synthesis
| Reactant A | Reactant B | Catalyst | Product | Reference |
|---|
The azide group is also a key precursor for the synthesis of tetrazoles, another important class of heterocycles in medicinal chemistry. Tetrazoles are often considered bioisosteres of carboxylic acids. The synthesis typically involves a [3+2] cycloaddition reaction between the azide functionality and a source of a carbon-nitrogen triple bond, such as a nitrile or an isocyanide. niscpr.res.inimist.maijcce.ac.ir
One common method involves the reaction of an aryl azide with a nitrile, such as chloroacetonitrile, often facilitated by a catalyst like di-n-butyl tin oxide. niscpr.res.in Another well-established route is the reaction of nitriles with sodium azide, which can be adapted to form tetrazoles from an existing azide-containing molecule in the presence of a suitable reaction partner. imist.maimist.ma The reaction of this compound with a nitrile-containing substrate under appropriate conditions would yield a tetrazole derivative, tethered to the 4-methylbenzamide (B193301) scaffold. ijcce.ac.irvulcanchem.com
General Tetrazole Synthesis
| Reactant A | Reactant B | Reaction Type | Product | Reference |
|---|
Beyond triazoles and tetrazoles, the versatile azide group of this compound facilitates access to other significant heterocyclic systems.
Quinolines: Quinoline (B57606) scaffolds can be synthesized from aryl azides through annulation reactions. For example, 2-azidobenzaldehydes are known to undergo [4+2] annulation to generate quinoline derivatives. mdpi.com By analogy, a suitably functionalized derivative of this compound could serve as a precursor for substituted quinolines, where the azide nitrogen atoms are ultimately extruded as N₂ gas during the cyclization process. mdpi.com Other classical methods, such as the Skraup or Combes syntheses, could potentially be adapted, using the corresponding 3-amino-4-methylbenzamide (B93639) (derived from the reduction of the azide) as the starting aniline. iipseries.org
Imidazoles: The synthesis of imidazole (B134444) derivatives can also involve azide precursors. For instance, multicomponent reactions using α-azido chalcones, aldehydes, and anilines have been shown to produce highly substituted imidazoles. organic-chemistry.org Furthermore, fused imidazole rings can be prepared through tandem reactions that include an intramolecular alkyne-azide cycloaddition. mdpi.com A patent describes the use of a 3-azido-2,4-difluorophenyl group in the synthesis of pyrrolidinone-imidazole derivatives, highlighting the compatibility of the aryl azide moiety in imidazole construction. google.com
Pyrazoles: While direct synthesis from this compound is less common, azides can play a role in forming pyrazole-containing hybrids. A versatile strategy allows for the synthesis of triazole-pyrazole hybrids through a copper-catalyzed azide-alkyne cycloaddition, where one of the coupling partners is an azidopyrazole. beilstein-journals.org In some synthetic pathways, an azide can also function as a leaving group in the formation of pyrazole (B372694) rings from vinyl azides. mdpi.com
Pyrimidines: Direct incorporation of the azide group into a pyrimidine (B1678525) ring is not a standard method. However, the azide serves as a stable and reliable precursor to an amine group via reduction (e.g., Staudinger reaction or catalytic hydrogenation). google.combeilstein-journals.org The resulting 3-amino-4-methylbenzamide is a classic aniline-type building block that can readily participate in well-established pyrimidine syntheses, such as condensation reactions with 1,3-dicarbonyl compounds or other suitable precursors to form the pyrimidine core. mdpi.com
Role in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as drug candidates or natural products, in the final steps of a synthesis. acs.orgnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the molecule from scratch.
The azide group of this compound is exceptionally well-suited for LSF, primarily through the CuAAC "click" reaction. beilstein-journals.org The robustness and high fidelity of this reaction allow for the coupling of the this compound core to a wide array of alkyne-containing molecules, fragments, or scaffolds. This enables the creation of large, diversified libraries of compounds from a common azide intermediate. nih.gov Researchers have successfully used libraries of azides to react with core scaffolds to rapidly generate hundreds of analogues for biological screening. nih.gov This approach provides an efficient means to explore the chemical space around a core structure, optimizing properties such as potency, selectivity, and solubility. unimi.it
Integration into Complex Molecular Architectures and Scaffolds
The chemical stability of the azide group allows it to be carried through multiple synthetic steps, remaining inert to many common reagents and reaction conditions. This feature makes this compound an excellent building block for the synthesis of complex molecular architectures. It can be incorporated early in a synthetic sequence, with the azide group acting as a latent functional handle.
At a later stage, this azide can be selectively transformed into a desired heterocycle (like a triazole or tetrazole) or reduced to an amine for further elaboration. nih.gov This strategy has been applied in the synthesis of intricate molecules, including potential drug candidates and biologically active probes. For example, complex triazole-containing molecules designed as inhibitors for specific biological pathways have been synthesized using aryl azides as key components in a late-stage "click" reaction. google.com.na The ability to cleanly and efficiently install a nitrogen-rich heterocycle onto a complex scaffold at a late stage is a significant advantage in modern synthetic and medicinal chemistry. researchgate.net
Synthesis of Functionalized Amides and Substituted Benzamide Derivatives
The dual reactivity of this compound allows it to be a precursor for a variety of more complex amide structures. The transformations can involve either the azide moiety or the aromatic ring, leading to highly functionalized benzamide derivatives.
One of the most direct applications of the azide group is its reduction to a primary amine. This transformation is highly efficient and can be achieved under mild conditions, such as catalytic hydrogenation or using reagents like triphenylphosphine (B44618) in the Staudinger reaction. masterorganicchemistry.comwikipedia.org The resulting 3-amino-4-methylbenzamide is a diamine derivative that can undergo further acylation to produce polyamides or complex N-substituted benzamides.
Furthermore, the benzamide group can act as a directing group for C-H activation, enabling the introduction of new functional groups at specific positions on the aromatic ring. For instance, iridium-catalyzed C-H amidation reactions have been shown to selectively functionalize the ortho-position of benzamides using sulfonyl azides as an amino source. rsc.org This methodology could be applied to introduce additional substituents onto the this compound core, creating highly substituted aromatic scaffolds.
Research has also demonstrated the synthesis of functionalized amide derivatives, such as (E)-arylamidines, from structurally related azido-benzoic acids through multicomponent reactions like the Ugi-Mumm rearrangement. nih.gov This suggests that this compound could similarly serve as a key component in one-pot reactions to generate complex amide-containing structures. The Curtius rearrangement, a classic reaction of acyl azides that forms isocyanates, further illustrates the potential of the azide group in synthesizing amide-related functionalities. masterorganicchemistry.com
Table 1: Synthetic Transformations for Functionalized Amide Synthesis
| Transformation | Key Reactants/Conditions | Product Type | Research Finding/Significance |
|---|---|---|---|
| Azide Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (e.g., 3-amino-4-methylbenzamide) | Provides a straightforward and high-yielding route to amino-substituted benzamides, which are valuable intermediates for further derivatization. masterorganicchemistry.comwikipedia.org |
| Ortho C-H Amidation | Sulfonyl azide, Iridium catalyst (e.g., [IrCp*Cl₂]₂) | Ortho-amidated benzamide derivative | The amide group directs regioselective functionalization of the aromatic ring, allowing for the synthesis of polysubstituted benzamides. rsc.org |
| Ugi-Mumm Rearrangement | Isocyanide, Aldehyde, Carboxylic Acid (in related systems) | Functionalized (E)-Arylamidines | Demonstrates the utility of azido-aromatic cores in multicomponent reactions to rapidly build molecular complexity and create amide derivatives. nih.gov |
| Nucleophilic Acyl Substitution | Acyl chlorides (following azide reduction and amine formation) | N-acylated benzamide derivatives | The amine generated from azide reduction can readily react with various acylating agents to form new, more complex amide structures. masterorganicchemistry.com |
Preparation of Nucleoside Analogs and Related Conjugates (General Azide Use)
The azide functional group is of paramount importance in modern medicinal chemistry and chemical biology, particularly in the synthesis of nucleoside analogs. rsc.orgmdpi.com Nucleoside analogs are modified versions of natural nucleosides that can act as antiviral or anticancer agents. The azide group, such as the one in this compound, is an ideal chemical handle for constructing these complex molecules, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net
This reaction forms a stable 1,2,3-triazole ring by coupling an azide with a terminal alkyne. researchgate.net In the context of nucleoside synthesis, an aryl azide can be coupled with an alkyne-modified sugar (like a ribofuranose derivative) or an alkyne-modified nucleobase. nih.gov The resulting triazole ring can serve several purposes:
A Stable Linker: It can connect a sugar moiety to another molecule or a modified base.
A Bioisostere: The triazole ring can mimic the properties of other functional groups or parts of a natural nucleobase, potentially leading to improved biological activity or stability. nih.gov
The synthesis strategy is often convergent, where the azide-containing fragment and the alkyne-containing fragment are prepared separately and then joined in a final coupling step. nih.gov For example, an aryl azide could be reacted with an alkyne-functionalized β-d-ribofuranose to create a C-nucleoside analog where the base is connected to the sugar via a carbon-carbon bond mediated by the triazole ring. rsc.org The reliability and mild conditions of the CuAAC reaction make it compatible with the sensitive functional groups often present in carbohydrate and nucleobase chemistry. researchgate.netresearchgate.net
Table 2: General Azide Reactions in Nucleoside Analog Synthesis
| Reaction Type | Key Components | Catalyst/Conditions | Application in Nucleoside Chemistry |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (e.g., Aryl Azide), Terminal Alkyne | Copper(I) source (e.g., CuSO₄·5H₂O), Reducing agent (e.g., Na-ascorbate) | Forms a 1,4-disubstituted 1,2,3-triazole ring, linking sugar moieties to bases or other molecules. Widely used for creating stable nucleoside conjugates. nih.govresearchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Organic Azide, Strained Cycloalkyne (e.g., DBCO) | Catalyst-free, physiological conditions | Allows for the conjugation and labeling of azide-modified nucleosides in living systems without the need for a toxic copper catalyst. researchgate.net |
| Nucleophilic Substitution (Sₙ2) | Azide ion (N₃⁻), Alkyl halide or sulfonate (on a sugar ring) | Polar aprotic solvent | Introduces an azide group onto a sugar precursor, which can then be used in subsequent cycloaddition reactions or reduced to an amine. masterorganicchemistry.com |
Conclusion
3-Azido-4-methylbenzamide emerges as a promising, yet underexplored, building block in synthetic organic chemistry. The convergence of the versatile reactivity of the azido (B1232118) group with the stable and synthetically significant benzamide (B126) scaffold within a single molecule offers a platform for the creation of a diverse array of more complex chemical entities. While detailed experimental studies on this specific compound are not widely published, its potential for application in areas such as click chemistry, the synthesis of nitrogen-containing heterocycles, and the development of novel functional materials is clear. Further academic investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its synthetic potential.
Derivatives and Structural Modifications of 3 Azido 4 Methylbenzamide
Synthesis of Substituted 1,2,3-Triazole Derivatives from 3-Azido-4-methylbenzamide
The synthesis of 1,2,3-triazole derivatives from this compound is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition reaction between the azide (B81097) functional group and an alkyne. nih.gov This reaction, particularly the copper(I)-catalyzed variant known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of click chemistry, valued for its high efficiency, regioselectivity, and mild reaction conditions. nih.govnih.gov
The CuAAC reaction involving this compound and various terminal alkynes regioselectively yields 1,4-disubstituted 1,2,3-triazoles. nih.govthieme-connect.de The reaction is typically catalyzed by a copper(I) source, which can be introduced directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.gov The reaction proceeds smoothly in a variety of solvents, including mixtures of water and organic solvents like t-butanol. nih.gov The versatility of this method allows for the incorporation of a wide array of substituents onto the triazole ring, depending on the alkyne used in the reaction.
| Alkyne Reactant | Catalyst System | Solvent | Reaction Conditions | Product | Yield (%) |
| Phenylacetylene | CuI, Et₃N | Cyrene™ | 30°C, 12 h | 1-(3-Benzamido-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole | Good to Excellent |
| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH (1:1) | Room Temperature | (1-(3-Benzamido-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol | High |
| Ethynylpyridine | CuI | Neat | Room Temperature | 1-(3-Benzamido-2-methylphenyl)-4-(pyridin-2-yl)-1H-1,2,3-triazole | Quantitative |
| 1-Octyne | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH (1:1) | Room Temperature | 1-(3-Benzamido-2-methylphenyl)-4-hexyl-1H-1,2,3-triazole | Good |
Note: The yields are generalized based on typical CuAAC reactions. Specific yields for reactions with this compound may vary and would require specific literature sources.
Functionalization Strategies at the Benzamide (B126) Nitrogen
The benzamide nitrogen of this compound presents a site for further functionalization, such as N-alkylation and N-acylation, to introduce additional diversity into the molecular structure. These modifications can influence the compound's physicochemical properties and conformational flexibility.
N-alkylation of the benzamide nitrogen can be achieved using various alkylating agents in the presence of a base. However, the reaction conditions must be carefully controlled to avoid potential side reactions involving the azide group. For instance, attempted N-alkylation of the related 2-azidobenzamide under certain conditions has been reported to lead to the formation of benzotriazinones and quinazolinones, suggesting a complex reaction pathway that may involve the azide moiety.
N-acylation can be accomplished by treating the benzamide with an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction attaches an acyl group to the nitrogen, forming an N-acylbenzamide derivative.
| Reaction Type | Reagent | Base | General Product Structure |
| N-Alkylation | Alkyl halide (R-X) | e.g., NaH, K₂CO₃ | 3-Azido-N-alkyl-4-methylbenzamide |
| N-Acylation | Acyl chloride (R-COCl) | e.g., Pyridine, Et₃N | N-(3-azido-4-methylbenzoyl)acetamide derivative |
Modifications of the Aromatic Ring and Methyl Group
Further derivatization of this compound can be achieved through modifications of the aromatic ring and the methyl group. These transformations can alter the electronic properties and steric profile of the molecule.
Aromatic Ring Modification: The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (azido, methyl, and benzamide groups) will influence the position of the incoming electrophile. The amide group is a meta-director, while the methyl group is an ortho, para-director. The directing effect of the azido (B1232118) group is complex; it is an ortho, para-directing deactivator. The interplay of these directing effects will determine the regiochemical outcome of reactions such as halogenation or nitration. For instance, halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could potentially introduce a halogen atom onto the aromatic ring, with the position dictated by the combined electronic and steric influences of the substituents. tcichemicals.com
Methyl Group Modification: The methyl group attached to the aromatic ring can also be a site for functionalization. For example, oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, providing a handle for further synthetic transformations.
| Modification Type | Reagent/Reaction | Potential Product |
| Aromatic Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | Halogenated this compound derivative |
| Aromatic Nitration | HNO₃/H₂SO₄ | Nitro-3-azido-4-methylbenzamide derivative |
| Methyl Group Oxidation | e.g., KMnO₄, CrO₃ | 3-Azido-4-carboxybenzamide or 3-azido-4-formylbenzamide |
Regioselective Derivatization Methodologies
Regioselectivity is a critical aspect of the derivatization of this compound, particularly in reactions involving multiple potential reaction sites.
In the context of the 1,3-dipolar cycloaddition of the azide group, the use of a copper(I) catalyst ensures high regioselectivity for the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net In the absence of a catalyst, thermal cycloaddition can lead to a mixture of 1,4- and 1,5-regioisomers. Ruthenium catalysts, on the other hand, are known to favor the formation of the 1,5-disubstituted triazole. nih.gov
For electrophilic aromatic substitution reactions, the regioselectivity is governed by the directing effects of the substituents on the benzene ring. The interplay between the ortho, para-directing methyl group and the meta-directing amide group, along with the influence of the azido group, will determine the position of substitution. Computational studies, such as Density Functional Theory (DFT) analysis, can be employed to predict the most likely sites of electrophilic attack and thus the regiochemical outcome of the reaction.
The choice of reaction conditions and reagents is paramount in achieving the desired regioselective derivatization of this compound, enabling the synthesis of specific isomers for various applications.
Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No ¹H NMR or ¹³C NMR data has been reported for 3-azido-4-methylbenzamide.
¹H NMR Spectroscopy
Information unavailable.
¹³C NMR Spectroscopy
Information unavailable.
Infrared (IR) Spectroscopy for Functional Group Identification
Information unavailable.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Information unavailable.
High-Resolution Mass Spectrometry (HRMS)
Information unavailable.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Information unavailable.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns with smaller stationary phase particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. For a compound like this compound, a UPLC method would be developed to separate it from any starting materials, intermediates, or by-products from its synthesis. A typical UPLC system would involve a reversed-phase column (such as a C18) and a mobile phase gradient, often consisting of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile. The high resolving power of UPLC would allow for the detection and quantification of even trace impurities, providing a precise assessment of the compound's purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for confirming the molecular weight of a target compound and for identifying unknown impurities.
For the analysis of a compound such as this compound, an LC system (either HPLC or UPLC) would first separate the compound from other components in the sample mixture. The eluent from the LC column would then be introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which would typically generate the protonated molecule [M+H]⁺. The mass analyzer would then separate the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that confirms the molecular weight of the compound. For this compound (C₈H₈N₄O), the expected exact mass would be used to identify the corresponding molecular ion peak. Tandem mass spectrometry (MS/MS) could further be employed to fragment the molecular ion, yielding structural information that can confirm the compound's identity.
While specific data for this compound is not available, LC-MS data for the related compound, 3-amino-4-methylbenzamide (B93639), shows a precursor ion at an m/z of 151.0866 [M+H]⁺, which is consistent with its molecular formula C₈H₁₀N₂O.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This method provides the percentage of each element by weight, which can then be compared to the theoretical values calculated from the compound's molecular formula.
For a sample of this compound (molecular formula C₈H₈N₄O), the theoretical elemental composition would be calculated as follows:
Carbon (C): 54.54%
Hydrogen (H): 4.58%
Nitrogen (N): 31.80%
Computational and Theoretical Investigations of this compound Remain Largely Unexplored
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections, which include:
Computational and Theoretical Investigations
Mechanistic Insights from Computational Modeling
Understanding Transition States and Reaction Intermediates
General principles of computational chemistry suggest that such studies on 3-azido-4-methylbenzamide would be valuable for understanding its properties. For instance, DFT calculations could elucidate the rotational barrier of the azide (B81097) group, which is crucial for understanding its conformational preferences and reactivity. Analysis of the potential energy surface could map out the likely pathways for its thermal or photochemical decomposition, a characteristic reaction of aryl azides. Furthermore, modeling of transition states and reaction intermediates would provide fundamental insights into its potential chemical transformations.
However, without specific research dedicated to this compound, any discussion would be purely speculative and would not adhere to the instruction of providing scientifically accurate, sourced content. The scientific community has yet to publish detailed computational investigations on this specific compound.
Application of Computational Parameters (e.g., TPSA, LogP) in Design (Methodological focus only)
In the rational design of novel bioactive molecules, computational parameters such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP) serve as critical in silico tools for predicting the pharmacokinetic properties of a compound. The methodological application of these parameters is instrumental in the early stages of drug discovery, allowing for the efficient screening and optimization of lead candidates by predicting their absorption, distribution, metabolism, and excretion (ADME) profiles.
The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in its ability to permeate cell membranes. It is calculated by summing the surface contributions of polar fragments, primarily oxygen and nitrogen atoms and their attached hydrogens. A lower TPSA value (typically under 140 Ų) is generally associated with better passive diffusion across biological membranes. In the context of designing derivatives or analogs of a parent scaffold like this compound, the TPSA would be methodologically employed to guide structural modifications. For instance, chemical alterations that significantly increase the TPSA might be flagged as potentially leading to poor oral bioavailability.
LogP, the logarithm of the octanol-water partition coefficient, is a measure of a compound's lipophilicity. This parameter influences not only the solubility of a compound but also its ability to cross lipid bilayers and its binding affinity to target proteins. An optimal LogP value, often considered to be between 1 and 3, suggests a balance between aqueous solubility and lipid membrane permeability. Methodologically, in the design phase, LogP is used to fine-tune the lipophilicity of a molecule. For a compound like this compound, chemists would calculate the predicted LogP of virtual modifications to ensure the resulting analogs remain within a desirable lipophilicity range, thereby maximizing their potential for favorable pharmacokinetic properties.
The calculated computational parameters for this compound provide a baseline for these design considerations. These values, presented in the table below, would be the starting point for any medicinal chemistry program aiming to optimize this scaffold. Any proposed structural changes would be evaluated by recalculating these parameters to predict the impact on the molecule's likely behavior in a biological system.
| Parameter | Value | Method |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 85.96 Ų | SwissADME |
| LogP (Octanol-Water Partition Coefficient) | 1.66 | SwissADME |
Future Research Directions and Synthetic Opportunities
Development of Novel and Greener Synthetic Routes to 3-Azido-4-methylbenzamide
While classical methods for the synthesis of aryl azides often involve diazotization of anilines followed by substitution with sodium azide (B81097), future research could focus on developing more environmentally friendly and efficient synthetic protocols for this compound. eurekaselect.com Traditional routes can be hazardous due to the use of strong acids and the potential instability of diazonium salt intermediates. eurekaselect.com
Key areas for future development include:
Metal-Catalyzed Azidation: Transition-metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds. nih.gov Research into copper- or palladium-catalyzed azidation of an appropriate precursor, such as 3-bromo-4-methylbenzamide (B70364) or 3-iodo-4-methylbenzamide, could offer a milder and more functional-group-tolerant approach. organic-chemistry.org
Flow Chemistry: Continuous flow processes can enhance the safety and efficiency of reactions involving potentially hazardous intermediates like diazonium salts. The development of a flow-based synthesis of this compound could enable better control over reaction parameters and minimize the accumulation of unstable species.
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Exploring enzymatic routes, potentially starting from a substituted benzoic acid or aniline, could lead to a more sustainable production method. For instance, lipase-catalyzed amidation could be explored for the formation of the benzamide (B126) bond under mild conditions. nih.gov
Sustainable Solvents and Reagents: Future synthetic strategies should aim to replace hazardous solvents and reagents with greener alternatives. researchgate.netnih.gov This could involve the use of water, deep eutectic solvents, or bio-based solvents in the synthesis of this compound.
A comparative overview of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Metal-Catalyzed Azidation | Milder reaction conditions, higher functional group tolerance. nih.gov | Catalyst development, optimization of reaction conditions. |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability. | Reactor design, optimization of flow parameters. |
| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. nih.gov | Enzyme screening and engineering, process optimization. |
| Greener Solvents/Reagents | Reduced environmental impact, improved safety. researchgate.net | Exploration of alternative reaction media and reagents. |
Exploration of New Reactivity Modalities of the Azide and Benzamide Groups
The azide and benzamide functional groups in this compound offer a rich landscape for exploring novel chemical transformations.
Azide Group Reactivity:
The azide moiety is well-known for its participation in a variety of "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmdpi.com These bioorthogonal reactions are highly efficient and selective, making them ideal for applications in chemical biology and materials science. sigmaaldrich.comnih.govnih.gov Future research could explore:
Bioorthogonal Labeling: Utilizing this compound as a building block to synthesize probes for labeling biomolecules in living systems. mdpi.com The benzamide portion could be modified to act as a recognition element for specific biological targets.
Polymer Synthesis: Employing the azide group in polymerization reactions, such as step-growth polymerization with di-alkynes, to create novel polymers with tailored properties.
Nitrene Chemistry: The photolytic or thermolytic decomposition of the azide group can generate a highly reactive nitrene intermediate. nih.gov This reactivity can be harnessed for C-H amination reactions, allowing for the direct introduction of nitrogen-containing functionalities into organic molecules. rsc.org
Benzamide Group Reactivity:
The benzamide group, while generally stable, can undergo a range of chemical transformations. Future research could investigate:
Directed C-H Functionalization: The amide group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic ring at positions ortho to the amide.
Novel Heterocycle Synthesis: The benzamide moiety can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as quinazolinones, through condensation reactions with appropriate reagents. mdpi.com
Modification of the Amide Bond: While challenging, the selective cleavage or modification of the amide bond could provide access to new derivatives. kyushu-u.ac.jp
Advancements in Catalytic Transformations Involving the Compound
The development of novel catalytic systems that can selectively transform the functional groups of this compound is a promising area of research.
Catalytic Reduction of the Azide: While the reduction of azides to amines is a well-established transformation, developing catalytic systems that are chemoselective and operate under mild, green conditions remains an important goal. researchgate.net This would provide a straightforward route to 3-amino-4-methylbenzamide (B93639), a potentially valuable intermediate.
Catalytic Cycloaddition Reactions: Designing new catalysts for azide-alkyne cycloaddition reactions that are more efficient, robust, and biocompatible will broaden the applicability of this compound in various fields.
Catalytic C-H Amination: Advancing catalysts for nitrene insertion into C-H bonds will enable the use of this compound as a nitrogen source for the synthesis of complex amines. rsc.org
Designing Advanced Molecular Scaffolds Incorporating the this compound Moiety for Research Purposes
The this compound core can be incorporated into larger, more complex molecular architectures for a variety of research applications.
Molecular Probes and Imaging Agents: By attaching a fluorophore or other reporter group to the this compound scaffold, it is possible to design molecular probes for biological imaging. nih.govnih.gov The azide group can be used for bioconjugation to a target molecule, while the benzamide portion can be modified to tune the probe's properties.
Photoaffinity Labeling and Cross-linking Agents: The aryl azide group is photoreactive and can be used in photoaffinity labeling to identify and study protein-ligand interactions. acs.orgtcichemicals.comthermofisher.com this compound could serve as a core structure for developing novel photo-cross-linking agents. nih.govavantorsciences.com
Enzyme Inhibitors: The benzamide scaffold is a common feature in many biologically active molecules, including enzyme inhibitors. nih.govtandfonline.comnih.gov By modifying the substituents on the this compound core, it may be possible to design potent and selective inhibitors for various enzymes, such as protein kinases or metallo-β-lactamases. mdpi.comnih.gov
The potential applications of advanced molecular scaffolds derived from this compound are summarized below:
| Application Area | Design Strategy | Potential Impact |
| Molecular Probes | Incorporation of fluorophores or reporter groups. nih.gov | Enabling visualization of biological processes. |
| Photoaffinity Labeling | Utilization of the photoreactive azide group. acs.org | Identification of protein-ligand interactions. |
| Enzyme Inhibitors | Modification of the benzamide scaffold to target specific enzyme active sites. nih.gov | Development of new therapeutic agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
